molecular formula C4H7NO2S2 B1212213 N-(Dithiocarboxy)sarcosine CAS No. 40520-03-4

N-(Dithiocarboxy)sarcosine

Cat. No.: B1212213
CAS No.: 40520-03-4
M. Wt: 165.2 g/mol
InChI Key: KEZYHIPQRGTUDU-UHFFFAOYSA-N
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Description

N-(Dithiocarboxy)sarcosine is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is known for its ability to form stable complexes with metals, particularly iron, making it useful in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Dithiocarboxy)sarcosine can be synthesized through the reaction of sarcosine with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically occurs in a methanol solution, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(Dithiocarboxy)sarcosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nitric Oxide Trapping

N-(Dithiocarboxy)sarcosine is utilized as a trapping agent for nitric oxide (NO), a molecule with significant biological functions. The Fe(II)-N-(dithiocarboxy)sarcosine complex has been shown to effectively trap NO in biological systems. Studies have demonstrated that this complex can be monitored using electron spin resonance (ESR) techniques, allowing researchers to quantify the pharmacokinetics of NO in vivo.

  • Pharmacokinetic Studies : Research involving rats has illustrated that the NO-Fe(II)-N-(dithiocarboxy)sarcosine complex is distributed widely in peripheral organs and partially excreted into bile. This distribution pattern was tracked using blood circulation monitoring-electron spin resonance (BCM-ESR) and biliary excretion monitoring-electron spin resonance (BEM-ESR) methods, providing insights into the compound's behavior in biological systems .

Electron Spin Resonance Spectroscopy

Electron spin resonance spectroscopy has been employed to study the interactions of this compound with free radicals and reactive species. The compound acts as a spin-trapping agent, allowing for the detection of short-lived free radicals.

  • Free Radical Detection : The use of this compound in ESR studies enables researchers to analyze reactive oxygen species (ROS) and reactive nitrogen species (RNS). This application is crucial for understanding oxidative stress and its implications in various diseases .

Biochemical Research

In biochemical research, this compound has been investigated for its role in modulating nitric oxide signaling pathways. Its ability to form stable complexes with iron ions enhances its utility in studying NO-related signaling mechanisms.

  • Signal Modulation : The compound has been shown to influence the dissociation rates of NO from heme-containing proteins, which is critical for understanding how NO signaling is regulated in biological systems .

Potential Therapeutic Applications

The antioxidant properties of this compound suggest potential therapeutic applications, particularly in conditions characterized by oxidative stress.

  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant effects, making it a candidate for further investigation in therapeutic contexts such as cancer treatment and neuroprotection .

Data Tables

Application AreaDescriptionKey Findings
Nitric Oxide TrappingUsed as a trapping agent for NO in biological systemsEffective monitoring via ESR; pharmacokinetic studies show wide distribution
Electron Spin ResonanceActs as a spin-trapping agent for free radicalsEnables detection of ROS/RNS; crucial for oxidative stress research
Biochemical ResearchModulates NO signaling pathwaysInfluences dissociation rates of NO from heme proteins
Potential Therapeutic UsesInvestigated for antioxidant propertiesMay have applications in cancer treatment and neuroprotection

Case Studies

  • Quantitative Pharmacokinetics : A study on the Fe(II)-N-(dithiocarboxy)sarcosine complex demonstrated real-time monitoring of nitrosyl-iron species in rat blood and bile, revealing important pharmacokinetic parameters that aid in understanding NO dynamics within biological systems .
  • Free Radical Studies : Research utilizing ESR spectroscopy highlighted the efficacy of this compound as a spin-trapping agent, showcasing its ability to facilitate the analysis of short-lived radicals involved in oxidative stress .
  • Modulation of Nitric Oxide Signaling : Investigations into the binding characteristics of this compound complexes with heme proteins provided insights into how this compound can modulate NO signaling pathways, potentially impacting various physiological processes .

Mechanism of Action

The mechanism of action of N-(Dithiocarboxy)sarcosine involves its ability to form stable complexes with metals, particularly iron. These complexes can trap and stabilize nitric oxide, allowing for its detection and study in biological systems. The molecular targets include iron ions, and the pathways involved are related to the formation and stabilization of metal-nitric oxide complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Dithiocarboxy)sarcosine is unique due to its specific binding properties and stability when forming complexes with metals. This makes it particularly useful in applications requiring stable metal complexes, such as in EPR spectroscopy and catalysis .

Biological Activity

N-(Dithiocarboxy)sarcosine (DTCS) is a compound that has garnered attention for its biological activity, particularly in relation to nitric oxide (NO) signaling and its potential therapeutic applications. This article delves into the biological mechanisms, pharmacokinetics, and relevant studies that highlight the compound's significance.

Chemical Structure and Properties

This compound is characterized by its dithiocarboxylic acid functional group, which contributes to its ability to form stable complexes with metals, particularly iron. The iron complex of DTCS (Fe-DTCS) has shown a high affinity for NO, allowing it to trap and stabilize this important signaling molecule in biological systems.

Nitric Oxide Signaling

Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The interaction of NO with heme proteins, such as soluble guanylate cyclase (sGC), leads to the production of cyclic GMP (cGMP), a secondary messenger involved in numerous signaling pathways. DTCS acts as an alternative NO trap, facilitating the study of NO dynamics in vivo by stabilizing NO adducts that can be detected using electron paramagnetic resonance (EPR) spectroscopy .

Pharmacokinetics

Studies have demonstrated that the Fe-DTCS complex exhibits stability in biological fluids, such as blood and bile. The pharmacokinetic profile of this complex indicates its potential for use as a diagnostic tool for monitoring NO levels in living organisms . In vivo experiments have shown that DTCS can effectively accumulate and stabilize NO, allowing for real-time imaging of endogenous NO production .

EPR Imaging of Endogenous NO

One notable study utilized EPR imaging to visualize endogenous NO trapped by the Fe-DTCS complex in live mice. This groundbreaking work provided insights into the spatial distribution of NO in pathological conditions, highlighting the potential of DTCS as a non-invasive imaging agent for studying nitric oxide dynamics in various diseases .

Inhibition of Kinase Activity

Another significant finding involved the role of DTCS in inhibiting kinase activity associated with H-NOX proteins. The binding of NO to these proteins was shown to inhibit autophosphorylation processes crucial for cellular signaling, indicating that DTCS may influence cellular responses through modulation of kinase activity .

Data Summary Table

Study Findings Methodology
EPR ImagingVisualization of endogenous NO distribution in live miceEPR Spectroscopy
Kinase Activity InhibitionInhibition of autophosphorylation by NO-bound H-NOXBiochemical Assays
PharmacokineticsStability of Fe-DTCS complex in biological fluidsIn Vivo Pharmacokinetic Studies

Properties

IUPAC Name

2-[dithiocarboxy(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S2/c1-5(4(8)9)2-3(6)7/h2H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZYHIPQRGTUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960927
Record name N-Methyl-N-(sulfanylcarbonothioyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40520-03-4
Record name Sarcosine dithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040520034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-(sulfanylcarbonothioyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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